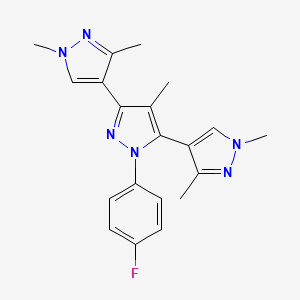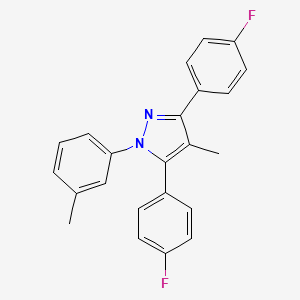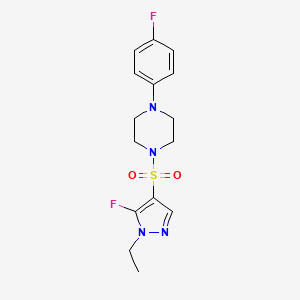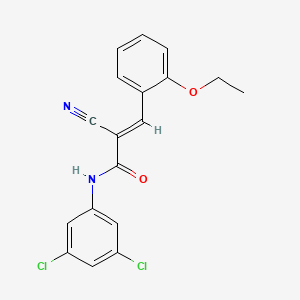![molecular formula C18H23F2N7 B10926653 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10926653.png)
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a synthetic organic compound characterized by its unique structure, which includes difluoromethyl and pyrazolyl groups attached to a pyrimidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinyl core, followed by the introduction of the difluoromethyl group and the pyrazolyl substituents. Common reagents used in these reactions include halogenating agents, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in these interactions can lead to various cellular responses, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(TRIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- N-[4-(METHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
Uniqueness
The presence of the difluoromethyl group in N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C18H23F2N7 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H23F2N7/c1-5-26-11(3)13(9-22-26)8-21-18-24-15(7-16(25-18)17(19)20)14-10-23-27(6-2)12(14)4/h7,9-10,17H,5-6,8H2,1-4H3,(H,21,24,25) |
InChI Key |
HXJPGCRCLQNESP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)F)C3=C(N(N=C3)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10926577.png)
![(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10926585.png)
![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10926593.png)

![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926600.png)
![1-(difluoromethyl)-N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10926604.png)

![3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926633.png)



![1-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10926673.png)
![N-cyclopropyl-2-[(3-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10926677.png)
